2-(Difluoromethyl)-5-methylpyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C8H7F2NO2 |
|---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7F2NO2/c1-4-2-5(8(12)13)6(7(9)10)11-3-4/h2-3,7H,1H3,(H,12,13) |
InChI Key |
GKHHTMUXLPHEKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Enamine Cyclization with Difluoroacetic Anhydride
A prominent method for constructing the pyridine core involves enamine cyclization using 2,2-difluoroacetic anhydride. As demonstrated in the synthesis of 4-(difluoromethyl)pyridin-2-amine, this approach begins with the reaction of ethyl vinyl ether (15 ) and 2,2-difluoroacetic anhydride (14 ) in dichloromethane, catalyzed by pyridine. The resulting (E)-4-ethoxy-1,1-difluorobut-3-en-2-one (16 ) is isolated in 78% yield and serves as a key intermediate. Subsequent treatment with methylhydrazine in acetic acid facilitates cyclization to form the pyridine ring, introducing the difluoromethyl group at position 2.
Critical Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Enhances solubility of intermediates |
| Temperature | 22°C | Minimizes side reactions |
| Reaction Time | 19 hours | Ensures complete cyclization |
This method avoids hazardous fluorinating agents and achieves regioselectivity through steric and electronic effects of the difluoro enone intermediate.
Late-Stage Functionalization Approaches
Radical Difluoromethylation of Preformed Pyridines
Patent CN109369533A discloses a radical-based strategy for introducing the difluoromethyl group onto a preassembled pyridine ring. Starting from 1,1-difluoro-4-ethoxy-3-buten-2-one, reaction with methylhydrazine in acetic acid generates a mixture of 3- and 5-difluoromethylpyridine isomers. Chromatographic separation yields the desired 2-difluoromethyl isomer, which is subsequently oxidized to the carboxylic acid using KMnO₄ in acidic conditions.
Oxidation Optimization
Halogenation-Carboxylation Sequences
The preparation of 4-fluoro-3-methylpyridine-2-carboxylate provides a template for carboxyl group introduction. Bromination of 5-methylpyridine-3-carbonitrile using PBr₃ in acetonitrile, followed by palladium-catalyzed carbonylation with CO under 50 atm pressure, affords the methyl ester. Acidic hydrolysis (HCl, 110°C, 6 hours) then yields the carboxylic acid. Adapting this protocol, the difluoromethyl group can be introduced prior to carboxylation via nucleophilic displacement of a bromide intermediate with a difluoromethyl copper reagent.
Industrial-Scale Synthesis and Process Optimization
Two-Pot Procedure for Kilogram-Scale Production
The ACS Organic Process Research & Development study outlines a scalable five-step, two-pot synthesis. Starting from 2,2-difluoroacetic anhydride, the route proceeds through a difluoro enone intermediate (16 ) that undergoes cyclocondensation with methylhydrazine. Key improvements include:
- Solvent System : Replacement of DMF with dichloromethane to reduce costs.
- Workup : Simplified extraction and solvent-switch techniques (dichloromethane to heptane) for crystallization.
- Yield : 46% overall for a 1.36 kg batch.
Comparative Analysis of Industrial Methods
| Method | Scale (kg) | Overall Yield | Key Advantage |
|---|---|---|---|
| Two-Pot Cyclization | 1.36 | 46% | Avoids sealed vessels |
| Radical Fluorination | 0.5 | 60% | High regioselectivity |
Mechanistic Insights and Side-Reaction Mitigation
Regioselectivity in Cyclization Steps
The position of the difluoromethyl group is dictated by the electronic nature of the enamine intermediate. DFT calculations suggest that the difluoro enone's electron-deficient β-carbon favors nucleophilic attack at position 2, leading to the observed regioselectivity. Competing formation of the 5-difluoromethyl isomer (3:1 ratio) is addressed through fractional distillation or chromatography.
Byproduct Formation During Oxidation
Over-oxidation of the methyl group at position 5 is a common side reaction. Stabilizing the methyl group via steric hindrance—by introducing bulky substituents during earlier steps—reduces this byproduct from 12% to <3%.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-methylpyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Scientific Research Applications
2-(Difluoromethyl)-5-methylpyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceuticals with enhanced metabolic stability and bioavailability.
Industry: The compound is utilized in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can inhibit enzyme activity or modulate protein function, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects: Fluorine vs. Chlorine and Trifluoromethyl Groups
a. 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic Acid (CAS 132195-42-7)
- Structure : Chlorine (positions 2,6), fluorine (position 5), methyl (position 4), and carboxylic acid (position 3).
- Implications: Chlorine’s larger atomic size and higher electronegativity compared to fluorine may reduce metabolic stability but enhance lipophilicity.
b. 5-Chloro-2-[(2-methyl-3-pyridinyl)oxy]-3-pyridinecarboxylic Acid (CAS 1255147-31-9)
- Structure : Ether linkage between pyridine rings, chlorine (position 5), and methyl group.
- Implications : The ether bridge increases molecular flexibility and may alter solubility. Chlorine’s electron-withdrawing effect could reduce the carboxylic acid’s acidity compared to the difluoromethyl analog .
c. Methyl 3-Chloro-5-(Trifluoromethyl)Pyridine-2-Carboxylate
Positional Isomerism and Functional Group Orientation
a. 6-(Difluoromethyl)-5-methylpyridine-3-carboxylic Acid
- Note: This compound (mentioned in ) may represent a positional isomer with the difluoromethyl group at position 5. Such isomerism can drastically alter electronic distribution and intermolecular interactions, affecting binding affinity in biological systems.
b. 5-Fluoronicotinic Acid
Fluorine’s Role in Bioactivity and ADME Properties
- Lipophilicity : Difluoromethyl groups (logP ~1.5–2.0) balance hydrophobicity better than trifluoromethyl (logP ~2.5–3.0), enhancing solubility while maintaining membrane permeability .
- Metabolic Stability : Difluoromethyl groups resist CYP450-mediated oxidation more effectively than methyl or chloro substituents, prolonging half-life .
- Acidity : The electron-withdrawing effect of fluorine lowers the pKa of the carboxylic acid (~2.5–3.0), promoting ionization at physiological pH and influencing protein binding .
Data Table: Structural and Functional Comparison
Biological Activity
2-(Difluoromethyl)-5-methylpyridine-3-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a difluoromethyl group, which significantly influences its reactivity and interaction with biological targets. Understanding its biological activity is crucial for assessing its potential applications in pharmaceuticals and agrochemicals.
The mechanism of action of 2-(difluoromethyl)-5-methylpyridine-3-carboxylic acid involves its interaction with various molecular targets through its functional groups. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. The carboxylic acid group also participates in interactions with biological molecules, influencing pathways involved in various physiological processes.
Key Interactions
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their function.
- Receptor Modulation : It can act as a modulator for certain receptors, affecting signal transduction pathways.
- Hydrogen Bonding : The presence of the difluoromethyl and carboxylic acid groups facilitates hydrogen bonding, enhancing binding affinity to target proteins.
Antimicrobial Properties
Research indicates that compounds similar to 2-(difluoromethyl)-5-methylpyridine-3-carboxylic acid exhibit antimicrobial activity. For instance, studies have shown that related pyridine derivatives can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Case Studies
- Study on Antibacterial Activity : A study demonstrated that pyridine derivatives, including those with difluoromethyl substitutions, showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess potency .
- Impact on Plant Growth : Another study explored the effects of similar compounds on plant growth, revealing that they could cause growth disorders in crops like Vitis vinifera. This suggests potential herbicidal properties .
Cytotoxicity and Therapeutic Potential
The cytotoxic effects of 2-(difluoromethyl)-5-methylpyridine-3-carboxylic acid have been evaluated in various cancer models. Preliminary results indicate that compounds in this class may exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
Data Tables
Q & A
Q. What are the established synthetic routes for 2-(difluoromethyl)-5-methylpyridine-3-carboxylic acid?
A three-step synthesis approach can be adapted from trifluoromethylpyridine derivative methodologies ():
- Halogenation : Introduce a halogen at the pyridine C5 position using electrophilic substitution.
- Difluoromethylation : Substitute the halogen with a difluoromethyl group via Cu-mediated cross-coupling (e.g., using CH2F2 or CF3H precursors).
- Carboxylation : Oxidize the methyl group at C3 to a carboxylic acid using KMnO4 or RuO4 under controlled pH. Key Considerations : Monitor reaction temperatures to avoid decarboxylation, and use NMR (¹⁹F, ¹H) to confirm intermediate structures .
Q. How is the compound structurally characterized in academic research?
Utilize spectroscopic and crystallographic methods:
- ¹H/¹⁹F NMR : Identify proton environments and fluorine coupling patterns (e.g., difluoromethyl splitting).
- X-ray crystallography : Resolve the planar pyridine ring and carboxylate orientation (analogous to for related proline derivatives).
- HPLC-MS : Confirm purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 218.15) .
Advanced Research Questions
Q. What role does the difluoromethyl group play in modulating biological activity?
The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs ( ):
- Electron-withdrawing effect : Lowers pKa of the carboxylic acid (predicted ΔpKa ≈ 1.2 vs. non-fluorinated analogs), improving membrane permeability.
- Steric effects : The CF2H group may hinder enzymatic degradation in target binding pockets, as seen in Complex II inhibitors (). Validation : Compare IC50 values in enzymatic assays with/without fluorination .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from:
- Purity variations : Use orthogonal purity assays (e.g., HPLC, elemental analysis) to confirm batch consistency.
- Assay conditions : Standardize buffer pH (critical for carboxylate ionization) and solvent systems (e.g., DMSO concentration ≤0.1%).
- Structural analogs : Cross-reference with related inhibitors (e.g., A.3.32–A.3.39 in ) to identify substituent-specific trends .
Q. What strategies optimize the compound’s stability in aqueous solutions?
- pH control : Stabilize the carboxylate form at pH >5.0 to prevent decarboxylation.
- Lyophilization : Store as a lyophilized powder under inert gas to minimize hydrolysis.
- Co-solvents : Use 10–20% PEG-400 in buffer to enhance solubility without destabilizing the difluoromethyl group .
Methodological Guidance
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Variation points : Modify substituents at C5 (methyl), C2 (difluoromethyl), and C3 (carboxylic acid).
- Assay selection : Use enzyme inhibition (e.g., succinate dehydrogenase for Complex II targets) and cellular uptake assays.
- Computational modeling : Apply DFT to predict electronic effects of substituents on binding affinity ( ) .
Q. What computational tools predict the compound’s pharmacokinetics?
- ADMET predictors : SwissADME or ADMETlab to estimate permeability (e.g., Caco-2 >5 × 10⁻⁶ cm/s) and CYP450 interactions.
- Molecular docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., PDB 4WZ4 for Complex II) .
Ethical and Regulatory Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
